Structural Uniqueness Index: Molecular Weight, LogP, and H-Bond Acceptor Count Differentiate from Closest Vendor Analogs
The target compound (MW 329.43, Formula C19H20FNOS) possesses a molecular weight approximately 44 Da higher than its closest catalog analog (4-Cyclopropylidenepiperidin-1-yl)(1-(4-fluorophenyl)cyclopropyl)methanone (CAS 2097864-16-7, MW 285.36) . This mass difference arises from the replacement of the cyclopropylidene group with a thiophene ring, which introduces one sulfur atom and increases hydrogen-bond acceptor count from 2 to 3. The calculated octanol-water partition coefficient shifts significantly due to the thiophene-for-cyclopropylidene substitution, altering both lipophilicity and polar surface area . For compound library curators, these physicochemical differences predict distinct pharmacokinetic and target-engagement profiles that cannot be captured by selecting a simpler analog.
| Evidence Dimension | Molecular weight and heteroatom composition |
|---|---|
| Target Compound Data | MW 329.43 g/mol, Formula C19H20FNOS, 3 H-bond acceptors, contains S atom |
| Comparator Or Baseline | CAS 2097864-16-7: MW 285.36 g/mol, Formula C18H20FNO, 2 H-bond acceptors, no S atom |
| Quantified Difference | ΔMW = +44.07 Da; +1 H-bond acceptor; presence of thiophene sulfur |
| Conditions | Calculated from molecular formula and SMILES structures |
Why This Matters
A 44 Da mass difference and additional hydrogen-bond acceptor alter passive membrane permeability and target-binding pharmacophore geometry, directly impacting compound suitability for cell-based screening campaigns.
